molecular formula C8H16N2O2 B12949493 3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 90277-91-1

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B12949493
CAS No.: 90277-91-1
M. Wt: 172.22 g/mol
InChI Key: ZHMSAWXUVSZQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound with a unique structure that includes a methoxy group and four methyl groups attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one typically involves the methylolation of 2,2,5,5-tetramethylimidazolidin-4-one. This process can be carried out using formaldehyde and a base, such as sodium hydroxide, under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a methoxy group and multiple methyl groups on an imidazolidinone ring makes it a versatile compound for various applications.

Properties

CAS No.

90277-91-1

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-methoxy-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C8H16N2O2/c1-7(2)6(11)10(12-5)8(3,4)9-7/h9H,1-5H3

InChI Key

ZHMSAWXUVSZQMB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1)(C)C)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.